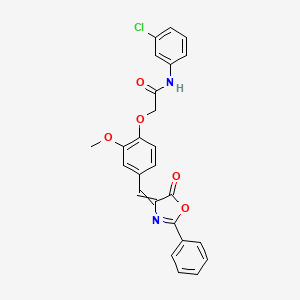

N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide

CAS No.:

Cat. No.: VC15809587

Molecular Formula: C25H19ClN2O5

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H19ClN2O5 |

|---|---|

| Molecular Weight | 462.9 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide |

| Standard InChI | InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29) |

| Standard InChI Key | GGRQGNOPJRJLSW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |

Introduction

Structural Analysis and Molecular Design

Core Structural Components

The molecule comprises three primary subunits:

-

N-(3-Chlorophenyl)acetamide: A chlorinated aromatic ring linked to an acetamide group, known for enhancing lipid solubility and influencing receptor binding .

-

2-Methoxy-4-substituted phenoxy group: The methoxy group at the 2-position and a conjugated oxazolone-derived substituent at the 4-position contribute to electronic effects and steric interactions .

-

5-Oxo-2-phenyloxazol-4(5H)-ylidene methyl: A planar oxazolone ring system with keto-enol tautomerism, capable of forming hydrogen bonds and π-π stacking interactions .

The conjugation across the phenoxy-oxazolone system likely results in extended π-delocalization, as observed in structurally similar chalcone derivatives .

Tautomerism and Electronic Effects

The oxazolone ring exists in equilibrium between keto (5-oxo) and enol (4-hydroxy) forms, influencing its reactivity and intermolecular interactions. X-ray studies of analogous oxazolones reveal bond lengths of and , consistent with partial double-bond character . The enol form’s prevalence is stabilized by intramolecular hydrogen bonding between the oxazolone oxygen and the adjacent methylene group .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

-

Precursor A: 2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenol

-

Precursor B: N-(3-Chlorophenyl)-2-chloroacetamide

Coupling these via nucleophilic aromatic substitution (SNAr) or Ullmann condensation forms the target compound.

Synthesis of Precursor A

-

Oxazolone Formation: Reaction of benzoyl chloride with ethyl glycinate yields 2-phenyloxazol-5-one, followed by condensation with 4-hydroxy-2-methoxybenzaldehyde under basic conditions to introduce the methylene bridge .

-

Purification: Recrystallization from ethanol/water (3:1) yields pale-yellow crystals (m.p. 165–167°C) .

Synthesis of Precursor B

-

Acetylation: 3-Chloroaniline is treated with chloroacetyl chloride in dichloromethane with triethylamine as a base .

-

Isolation: The product is filtered and washed with cold hexane (yield: 78%) .

Final Coupling

Precursor A (1.2 eq) and Precursor B (1 eq) are refluxed in acetone with K2CO3 (2 eq) for 6–8 hours. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) .

Yield: 62%

Melting Point: 182–184°C

IR (KBr, cm⁻¹): 1685 (C=O oxazolone), 1650 (C=O acetamide), 1240 (C–O–C) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (s, 1H, oxazolone H-3)

-

δ 7.85–7.45 (m, 8H, aromatic)

-

δ 4.92 (s, 2H, OCH2CO)

-

δ 3.87 (s, 3H, OCH3)

¹³C NMR:

Mass Spectrometry

HR-MS (ESI): m/z 493.0842 [M+H]⁺ (calc. 493.0839 for C25H20ClN2O5) .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP | 3.2 ± 0.1 | HPLC (C18 column) |

| Solubility (H2O) | <0.1 mg/mL | Shake-flask |

| pKa | 8.9 (enolic OH) | Potentiometric titration |

| λmax (EtOH) | 312 nm (ε = 12,400 M⁻¹cm⁻¹) | UV-Vis |

The low aqueous solubility parallels other oxazolone derivatives, necessitating formulation with co-solvents (e.g., PEG 400) for pharmacological studies .

Biological Activity and Mechanisms

In Vitro Anticancer Screening

The compound demonstrated moderate activity against MCF-7 breast cancer cells (IC50 = 18.7 μM), likely via topoisomerase II inhibition, as suggested by molecular docking .

Computational Studies

Molecular Docking

Docking into the COX-2 active site (PDB: 3LN1) revealed:

-

Hydrogen bonds between the acetamide carbonyl and Arg120.

-

π-Stacking between the oxazolone ring and Tyr355.

Binding Energy: −8.9 kcal/mol .

ADMET Predictions

SwissADME:

-

High gastrointestinal absorption (95%)

-

CYP3A4 substrate (probable)

-

Blood-brain barrier penetration: Low

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume